N7 Substituent Modulates Physicochemical Properties
The target compound bears a 7‑(2‑methoxyethyl) group, replacing the 7‑methyl group found in 3,7‑dimethyl‑8‑octylsulfanylpurine‑2,6‑dione (CAS 74039‑57‑9). This modification results in a lower predicted density for the target compound (1.25 ± 0.1 g/cm³) versus 1.27 g/cm³ for the dimethyl analogue, and introduces an additional hydrogen‑bond acceptor site that is absent in the 7‑methyl congener . The computed logP of the dimethyl comparator is 2.41; while an experimentally measured logP is not available for the target compound, the presence of the ether oxygen in the 2‑methoxyethyl chain is expected to reduce logP, thereby increasing aqueous solubility relative to the binary methyl‑substituted analogue [1]. The target compound also exhibits a predicted pKa of 9.41 ± 0.70, which governs its ionization state at physiological pH and may influence binding to charged residues in target proteins .
| Evidence Dimension | Predicted density and computed logP |
|---|---|
| Target Compound Data | Density: 1.25 ± 0.1 g/cm³ (predicted); pKa: 9.41 ± 0.70 (predicted) |
| Comparator Or Baseline | 3,7-Dimethyl-8-octylsulfanylpurine-2,6-dione (CAS 74039-57-9): Density 1.27 g/cm³ (measured); LogP 2.41 (calculated) |
| Quantified Difference | Δ Density ≈ -0.02 g/cm³; LogP difference not directly quantified but directionally lower for target |
| Conditions | Density: predicted via ACD/Labs or similar; LogP: calculated (Chemsrc); measurements conducted at standard ambient conditions |
Why This Matters
Differences in density and predicted lipophilicity inform dissolution behaviour, sample preparation, and experimental reproducibility in biochemical assays, making the target compound suitable for applications where lower logP is desired over the more lipophilic 3,7‑dimethyl comparator.
- [1] BindingDB. CHEMBL2021376 – BDBM50404028 (3,7-dimethyl-8-octylsulfanylpurine-2,6-dione) Physicochemical context. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50404028 (accessed 2026-04-30). View Source
